4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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Overview
Description
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the recyclization of small and medium carbo- or heterocycles. This method often employs multicomponent heterocyclization reactions, which allow for the efficient formation of the oxazepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves one-pot synthesis procedures. These methods are advantageous due to their simplicity and efficiency, allowing for the large-scale production of the compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: This compound shares a similar structure but contains a furan ring instead of an oxazepine ring.
Ethyl 3-methyl-4-oxocrotonate: This compound has a similar oxo group but differs in its overall structure.
Uniqueness
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is unique due to its seven-membered ring containing both oxygen and nitrogen atoms.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-13-6-9-5-8(12(15)16)3-4-10(9)17-7-11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16) |
InChI Key |
BDZWXTKCMDLICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O |
Origin of Product |
United States |
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